molecular formula C17H14N4O4 B2551336 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide CAS No. 1206997-87-6

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2551336
CAS No.: 1206997-87-6
M. Wt: 338.323
InChI Key: HKSFGLKLJXDQRC-UHFFFAOYSA-N
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Description

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C17H14N4O4 and its molecular weight is 338.323. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on similar compounds often focuses on their synthesis and characterization. For instance, studies on the synthesis of pyrazole and pyrazolopyrimidine derivatives have shown that these compounds can be synthesized through various chemical reactions, offering insights into the chemical behavior and properties of complex molecules like the one . These studies lay the groundwork for understanding the compound's reactivity, stability, and potential modifications for targeted applications (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Antimicrobial Activity

Compounds with pyrazine and carboxamide groups have been explored for their cytotoxicity against various cancer cell lines and antimicrobial activity. This line of research is crucial for the development of new therapeutic agents. For example, the synthesis of pyrazole derivatives has been linked to potential antimicrobial and anticancer properties, suggesting that derivatives of the compound could be explored for similar biological activities (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Potential in Drug Discovery

The structural components of the compound, such as the pyrazine and carboxamide moieties, are commonly found in molecules with significant biological activity. This suggests potential applications in drug discovery, where these compounds could be used as lead structures for the development of new drugs with optimized efficacy and reduced toxicity. Research into pyrazole-4-carbohydrazide derivatives, for instance, indicates their utility in discovering new antiviral agents, underscoring the potential of the compound in similar research domains (Hebishy, Salama, & Elgemeie, 2020).

Material Science Applications

Beyond biomedical applications, compounds with similar structural features have been investigated for their potential in material science, such as in the development of novel polymers or as components in photovoltaic systems. The versatility of these chemical structures enables their incorporation into materials with desirable mechanical, thermal, or electronic properties (Takeichi, Guo, & Rimdusit, 2005).

Mechanism of Action

While the exact mechanism of action of “N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide” is not specified in the retrieved documents, similar isoxazole derivatives have been found to exhibit antimicrobial activity . Molecular docking studies suggest that these compounds may act as inhibitors of the enzyme Sortase A .

Future Directions

The future directions for research on “N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide” and similar isoxazole derivatives could include further exploration of their biological activities and potential applications in medicine. Additionally, improvements in the synthesis process could be investigated .

Properties

IUPAC Name

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c22-17(13-10-18-3-4-19-13)20-9-12-8-15(25-21-12)11-1-2-14-16(7-11)24-6-5-23-14/h1-4,7-8,10H,5-6,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSFGLKLJXDQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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